

The DHFR 19-bp Deletion Polymorphism: A Technical Guide for Researchers

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An In-depth Examination of its Role in Folate Metabolism, Disease Susceptibility, and Therapeutic Response

Abstract

The dihydrofolate reductase (DHFR) 19-base pair (bp) deletion polymorphism, located in the first intron of the DHFR gene, is a common genetic variant with significant implications for folate metabolism and, consequently, human health. This polymorphism has been the subject of extensive research due to its potential influence on susceptibility to various diseases, including neural tube defects and certain cancers, as well as its role in modulating the efficacy and toxicity of antifolate drugs such as methotrexate. This technical guide provides a comprehensive overview of the DHFR 19-bp deletion polymorphism, including its molecular basis, functional consequences, and clinical relevance. Detailed experimental protocols for genotyping, quantitative data from key association studies, and visual representations of relevant biological pathways and experimental workflows are presented to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Dihydrofolate reductase is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and several amino acids, making DHFR

indispensable for DNA synthesis, repair, and methylation.[1][2] Given its central role, variations in DHFR gene expression or enzyme activity can have profound physiological consequences.

A functional 19-bp deletion polymorphism within intron-1 of the DHFR gene (also referred to as rs70991108) has been identified and extensively studied.[1][2] The presence (insertion, "ins" or "W") or absence (deletion, "del" or "D") of this 19-bp sequence has been hypothesized to alter gene expression, thereby affecting an individual's folate status and influencing disease risk and response to folate-based therapies.[2] This document synthesizes the current understanding of this polymorphism for a technical audience.

Molecular Biology and Functional Consequences

The DHFR 19-bp deletion polymorphism is located in intron-1 of the DHFR gene on chromosome 5q11.2-13.2.[1] The functional impact of this intronic deletion has been a subject of debate. One hypothesis suggests that the deleted sequence may contain a binding site for the Sp1 transcription factor, and its absence could lead to altered DHFR transcription.[1][2]

Studies have reported conflicting findings regarding the effect of the deletion on DHFR expression. Some research suggests the deletion allele is associated with increased DHFR mRNA levels, with a dose-dependent relationship observed.[3][4] For instance, individuals with a homozygous deletion genotype (-/- or D/D) were found to have significantly higher DHFR mRNA levels compared to those with the homozygous insertion genotype (+/+ or W/W).[3][4] Conversely, other studies have proposed that the deletion might decrease DHFR expression.[1] These inconsistencies may be attributable to differences in study populations, methodologies, and the influence of other genetic and environmental factors.[5]

Functionally, this polymorphism has been linked to variations in folate metabolism. Some studies have associated the deletion genotype with increased levels of unmetabolized folic acid in plasma and decreased red blood cell folate, suggesting it may limit the assimilation of folic acid into cellular folate stores.[6]

Association with Clinical Outcomes

The DHFR 19-bp deletion polymorphism has been investigated as a potential risk modifier for a variety of clinical conditions, with conflicting results across different studies and populations.

Neural Tube Defects (NTDs)

The role of the DHFR 19-bp deletion in NTD risk is controversial. Some early studies suggested that the homozygous deletion genotype in mothers was associated with an increased risk of having a child with spina bifida.[1][2][5] However, other research has indicated a protective effect, with the deletion allele being associated with a reduced risk of NTDs.[1][7] The reasons for these discrepancies are not fully understood but may involve ethnic differences in allele frequencies and gene-environment interactions.[5]

Cleft Lip and Palate

Several studies have explored the association between the DHFR 19-bp deletion and the risk of nonsyndromic cleft lip with or without cleft palate (NS-CL/P). One study in an Iranian population reported that the homozygous deletion (D/D) genotype was associated with a reduced risk of NS-CL/P, suggesting a protective role for this polymorphism.[1][8]

Cancer

The impact of the DHFR 19-bp deletion on cancer risk appears to be modulated by environmental factors, particularly multivitamin use. In a study on breast cancer, the deletion allele was associated with an increased risk of breast cancer among multivitamin users.[3][4] This suggests a potential gene-nutrient interaction where high folic acid intake from supplements may be detrimental in individuals with the deletion genotype.[9]

Response to Methotrexate

Methotrexate (MTX) is a DHFR inhibitor widely used in cancer chemotherapy and for the treatment of autoimmune diseases like rheumatoid arthritis.[10] Genetic variations in DHFR can influence an individual's response to MTX. The 19-bp deletion polymorphism has been investigated in this context, with some studies suggesting it may be associated with MTX-related toxicities, such as hepatotoxicity.[11] However, its predictive value for MTX efficacy and adverse events is still under investigation and appears to be influenced by other polymorphisms within the DHFR gene and other genes in the folate pathway.[10][11][12]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the DHFR 19-bp deletion polymorphism.

Table 1: Allele and Genotype Frequencies in Different Populations

Population	Sample Size	W/W (%)	W/D (%)	D/D (%)	W Allele Freq.	D Allele Freq.	Reference
Iranian (NS-CL/P Cases)	100	45	42	13	0.66	0.34	[1]
Iranian (Controls)	100	32	43	25	0.53	0.47	[1]
Mothers of DS Children (Brazil)	105	26	48	26	0.50	0.50	[5]
Control Mothers (Brazil)	184	23	46	31	0.46	0.54	[5]
Japanese	Not Specified	11.9	40.1	48.0	0.32	0.68	[13]

W: Wild-type (insertion); D: Deletion. Frequencies may not sum to 100% or 1.0 due to rounding.

Table 2: Association Studies of DHFR 19-bp Deletion Polymorphism with Clinical Outcomes

Clinical Outcome	Study Population	Comparison	Odds Ratio (OR)	95% Confidence Interval (CI)	P-value	Reference
Nonsyndromic Cleft Lip/Palate	Iranian	D/D vs. W/W	0.33	0.32–0.88	0.027	[1]
Breast Cancer (Multivitamin Users)	Long Island, USA	+/- vs. +/+	1.26	0.96–1.66	0.02 (trend)	[3]
Breast Cancer (Multivitamin Users)	Long Island, USA	-/- vs. +/+	1.52	1.08–2.13	0.02 (trend)	[3]
Maternal Risk of NTDs	Irish	W/D vs. W/W	0.59	0.39–0.89	0.01	[7]
Maternal Risk of NTDs	Irish	D/D vs. W/W	0.52	0.32–0.86	0.01	[7]

+/- corresponds to W/D; -/- corresponds to D/D; +/+ corresponds to W/W.

Experimental Protocols

Genotyping of the DHFR 19-bp deletion polymorphism is typically performed using Polymerase Chain Reaction (PCR) based methods.

Allele-Specific PCR (AS-PCR)

This method utilizes allele-specific primers to differentiate between the insertion and deletion alleles.

Primers:

- Forward Primer 1 (F1 - Insertion Specific): Sequence targets the 19-bp insertion.
- Forward Primer 2 (F2 - Deletion Specific): Sequence spans the deletion junction.
- Common Reverse Primer (R): Binds downstream of the polymorphic region.

Protocol:

- DNA Extraction: Isolate genomic DNA from whole blood or other appropriate tissue samples using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).
- PCR Amplification:
 - Set up two separate PCR reactions for each sample.
 - Reaction 1: Contains primers F1 and R to amplify the insertion allele.
 - Reaction 2: Contains primers F2 and R to amplify the deletion allele.
 - A typical PCR master mix includes DNA template, allele-specific forward primer, common reverse primer, dNTPs, Taq polymerase, and PCR buffer.
 - PCR cycling conditions (to be optimized):
 - Initial denaturation: 95°C for 5 minutes.
 - 30-35 cycles of:
 - Denaturation: 95°C for 30 seconds.
 - Annealing: 58-62°C for 30 seconds (optimize for primer set).
 - Extension: 72°C for 30-60 seconds.
 - Final extension: 72°C for 5-10 minutes.
- Gel Electrophoresis:

- Analyze the PCR products on a 2-3% agarose gel or a 6% polyacrylamide gel stained with an appropriate DNA dye.[\[5\]](#)
- Interpretation:
 - W/W (Insertion/Insertion): A band is present only in the reaction with F1 primer.
 - D/D (Deletion/Deletion): A band is present only in the reaction with F2 primer.
 - W/D (Insertion/Deletion): A band is present in both reactions.

PCR with Fragment Size Analysis

This method uses a single pair of primers flanking the polymorphic region.

Primers:

- Forward Primer: Binds upstream of the 19-bp deletion site.
- Reverse Primer: Binds downstream of the 19-bp deletion site.

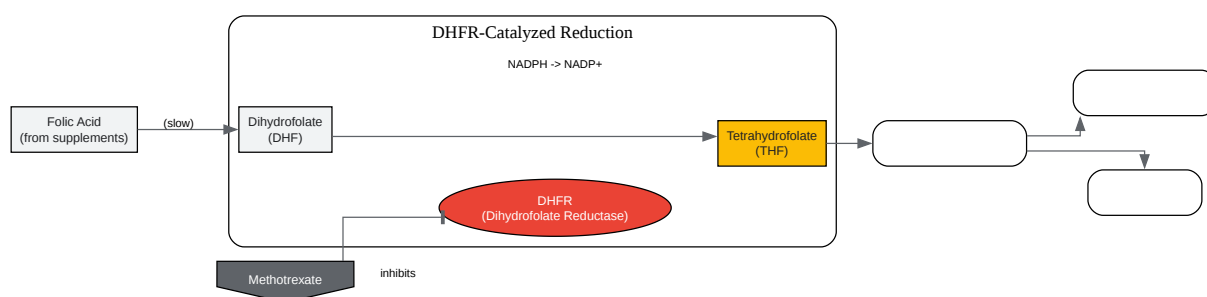
Protocol:

- DNA Extraction: As described in 5.1.
- PCR Amplification:
 - Perform a single PCR reaction for each sample using the forward and reverse primers.
 - PCR master mix and cycling conditions are similar to those in 5.1.
- Gel Electrophoresis:
 - Separate the PCR products on a high-resolution gel (e.g., 6% polyacrylamide gel) to resolve the 19-bp size difference.[\[5\]](#)
 - Interpretation:
 - W/W (Insertion/Insertion): A single larger band corresponding to the insertion allele.

- D/D (Deletion/Deletion): A single smaller band corresponding to the deletion allele (19-bp shorter).
- W/D (Insertion/Deletion): Two bands, one for each allele.

Visualizations

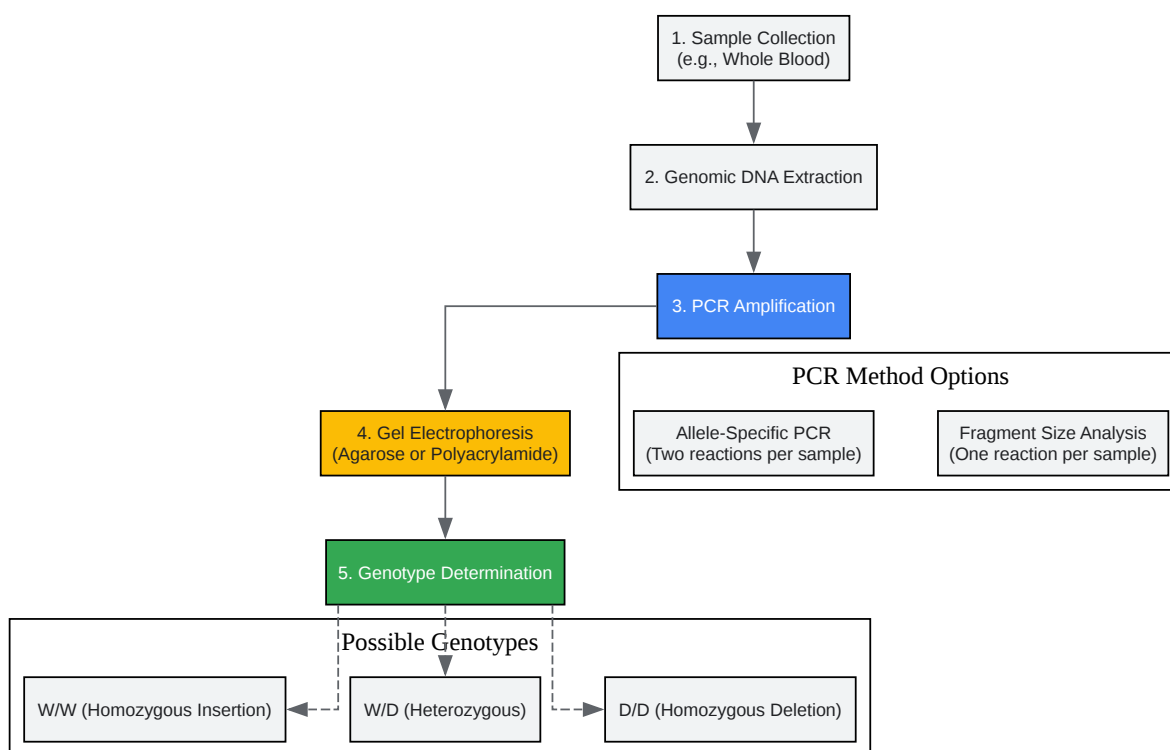
Folate Metabolism Pathway



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Caption: The central role of DHFR in converting folic acid and DHF to the active THF form.

Experimental Workflow for Genotyping



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Caption: A generalized workflow for DHFR 19-bp deletion polymorphism genotyping.

Conclusion and Future Directions

The DHFR 19-bp deletion polymorphism is a functionally relevant genetic variant that can influence folate metabolism, disease susceptibility, and drug response. However, the existing body of research is marked by conflicting findings, highlighting the complexity of its biological effects. These inconsistencies underscore the importance of considering gene-environment and gene-gene interactions in future studies.

For drug development professionals, understanding the role of this polymorphism may aid in the personalization of therapies involving antifolates. For researchers and scientists, further investigation is warranted to elucidate the precise molecular mechanisms by which this intronic deletion affects DHFR expression and to clarify its role in various pathologies across different ethnic populations. Large-scale, well-designed studies that account for dietary folate intake and other relevant genetic markers are crucial to fully unravel the clinical significance of the DHFR 19-bp deletion polymorphism.

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